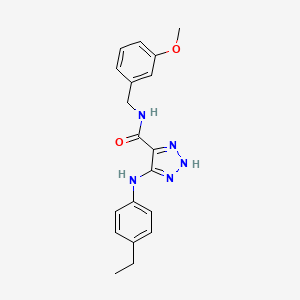

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-((4-Ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a 3-methoxybenzyl moiety, while the 5-position of the triazole ring is functionalized with a (4-ethylphenyl)amino group. This structure combines aromatic, polar (methoxy), and lipophilic (ethyl) substituents, which may influence its physicochemical properties, target binding, and pharmacokinetic behavior.

Properties

Molecular Formula |

C19H21N5O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)21-18-17(22-24-23-18)19(25)20-12-14-5-4-6-16(11-14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24) |

InChI Key |

HDDLEXGBNSLFOV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Principle

The copper-catalyzed azide-alkyne cycloaddition represents one of the most versatile and widely employed methods for synthesizing 1,2,3-triazole derivatives. This reaction, often referred to as "click chemistry," involves the cycloaddition of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst, leading to the regioselective formation of 1,4-disubstituted 1,2,3-triazoles.

The reaction proceeds through a copper-acetylide intermediate that coordinates with the azide, facilitating the cycloaddition process. This mechanism ensures high regioselectivity, which is crucial for obtaining the desired substitution pattern in the final product.

Optimized Reaction Conditions

For the preparation of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide via CuAAC, the reaction conditions must be carefully optimized to ensure high yield and purity. Table 2 presents the optimized parameters based on similar triazole syntheses reported in the literature.

| Parameter | Condition | Optimization Notes |

|---|---|---|

| Catalyst Loading | 5-10 mol% CuI | Higher loadings may not improve yield |

| Solvent | Acetonitrile | THF or DMF can be alternatives |

| Temperature | Room temperature | Heating to 50°C may accelerate the reaction |

| Time | 3-8 hours | Monitor by TLC for completion |

| Base | Triethylamine (3 equiv) | DIPEA can be an alternative |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of Cu(I) to Cu(II) |

| Work-up | Aqueous NH₄Cl extraction | Removes copper salts effectively |

| Purification | Column chromatography | Typically using EtOAc/hexanes gradient |

Synthetic Route Design

The CuAAC approach for synthesizing 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide would typically involve the following steps:

- Preparation of an appropriate azide precursor, potentially derived from 4-ethylaniline

- Synthesis of a functionalized alkyne bearing carboxylic acid or ester functionality

- Copper-catalyzed cycloaddition to form the triazole core

- Installation of the 3-methoxybenzyl group on the carboxamide nitrogen

Based on procedures described for similar compounds, the general protocol can be outlined as follows:

A mixture of the azide component (1.0 equivalent), alkyne component (1.2 equivalents), CuI (0.05-0.10 equivalents), and triethylamine (3.0 equivalents) in acetonitrile is stirred at room temperature for 3-8 hours. After completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate, washed with aqueous ammonium chloride solution, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the desired triazole intermediate.

Base-Mediated Cyclization Approach

Methodology Overview

The base-mediated cyclization represents an alternative approach for synthesizing 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. This method typically involves the cyclization of an azide with a cyanoacetic amide or ester in the presence of a base catalyst.

This approach is particularly advantageous for synthesizing 5-amino-1,2,3-triazole-4-carboxamides, which can be further modified to introduce the ethylphenyl group. The methodology allows for the direct formation of the triazole core with functional groups at positions 4 and 5 in a single reaction step.

Reaction Conditions and Catalyst Systems

Two primary catalyst systems have been reported for base-mediated cyclization:

- Sodium ethoxide-catalyzed cyclization (Synthesis A)

- Cesium carbonate-catalyzed cyclization (Synthesis B)

For the sodium ethoxide-catalyzed reaction:

- The cyano component (1.0 equivalent) and sodium ethoxide (1.1 equivalents) are mixed in ethanol

- After 30 minutes, the azide component (0.9 equivalents) is added

- The reaction is stirred for 16 hours at room temperature

- Additional ethanol is added, and the reaction is heated at 95°C for 2 hours

- Following work-up, the crude product is purified through appropriate methods

For the cesium carbonate-catalyzed reaction:

Detailed Synthetic Procedure

Based on the procedures reported for similar triazole derivatives, the synthesis of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide via base-mediated cyclization could be accomplished as follows:

A mixture of the cyano component (2-cyano-N-(3-methoxybenzyl)acetamide, 1.0 mmol) and sodium ethoxide (1.1 mmol) in ethanol (5 mL) is stirred at room temperature for 30 minutes. An azido component that can be elaborated to introduce the 4-ethylphenyl amino group (0.9 mmol) is then added, and the reaction mixture is stirred for 16 hours at room temperature. Additional ethanol (1 mL) is added, and the reaction is heated at 95°C for 2 hours. The reaction mixture is cooled, concentrated under reduced pressure, and partitioned between 1M HCl and ethyl acetate. The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated to obtain the crude product, which is further purified by appropriate methods.

Direct Amidation Approach

Methodology and Mechanism

The direct amidation approach involves the coupling of a preformed triazole ester with 3-methoxybenzylamine to form the desired carboxamide. This method is particularly useful when a triazole ester precursor is available or can be readily synthesized.

The reaction typically proceeds through nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by elimination of the alcohol component. Lewis acid catalysts can significantly accelerate this transformation by activating the carbonyl group toward nucleophilic attack.

Lewis Acid Catalyzed Procedure

Based on procedures reported for similar compounds, the Lewis acid-catalyzed direct amidation for synthesizing 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide could be conducted as follows:

A mixture of ethyl 5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylate (1.0 equivalent), 3-methoxybenzylamine (1.2-1.5 equivalents), and an appropriate Lewis acid catalyst (0.1-0.2 equivalents) in a suitable solvent (e.g., THF, toluene) is heated at 60-80°C for 12-24 hours. After completion, the reaction mixture is cooled, concentrated, and the crude product is purified by appropriate methods to afford the desired compound.

Catalyst Selection and Optimization

The choice of Lewis acid catalyst significantly influences the efficiency of the direct amidation process. Various catalysts have been employed for similar transformations, including:

- Titanium(IV) compounds (e.g., Ti(OiPr)₄)

- Zirconium(IV) compounds

- Hafnium(IV) compounds

- Lanthanide triflates

Among these, zirconium-based catalysts have shown excellent activity for direct amidation reactions involving similar substrates, offering high yields under relatively mild conditions.

Multicomponent Reaction Approach

One-Pot Synthesis Strategy

Multicomponent reactions (MCRs) offer a concise and efficient approach for synthesizing complex molecules like 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide in a single operation. These reactions involve three or more starting materials that combine to form complex products with multiple new bonds in one step.

Recent developments in triazole synthesis have revealed that 1,2,3-triazoles can be prepared through multicomponent reactions involving aldehydes, nitroalkanes, and sodium azides in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating reaction medium.

HFIP-Mediated Multicomponent Reaction

The HFIP-mediated multicomponent approach offers several advantages for triazole synthesis:

- Metal-free conditions

- Sequential formation of one C-C and two C-N bonds in a single operation

- Operational simplicity

- Wide substrate scope

- Good functional group tolerance

For the synthesis of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, this approach would typically involve the reaction of:

- An appropriate aldehyde component

- A functionalized nitroalkane

- Sodium azide

- HFIP as the reaction medium

The reaction proceeds through the formation of an azide intermediate, which undergoes cyclization to form the triazole core. Subsequent modifications would be required to introduce the specific substituents needed for the target compound.

Optimization Parameters

Key parameters that influence the efficiency of the multicomponent reaction include:

- Reaction temperature (typically room temperature to 80°C)

- Reaction time (typically 6-24 hours)

- Reagent stoichiometry

- Concentration of the reaction mixture

- Order of addition of the components

Optimization of these parameters is crucial for achieving high yields and selectivity in the formation of the desired triazole product.

Post-Synthetic Modifications

Introduction of the Ethylphenyl Amino Group

If the initial synthetic approach yields a 5-amino-1,2,3-triazole-4-carboxamide intermediate, additional steps would be required to introduce the ethylphenyl amino group at position 5. Several methods could be employed for this transformation:

- Copper-catalyzed N-arylation with 1-ethyl-4-iodobenzene

- Buchwald-Hartwig coupling using palladium catalysts

- SNAr reaction if appropriate leaving groups are present

- Reductive amination approaches

The choice of method depends on the specific intermediate obtained and the compatibility of the reaction conditions with other functional groups present in the molecule.

Installation of the Methoxybenzyl Carboxamide

If the initial synthetic approach yields a triazole carboxylic acid or ester, the 3-methoxybenzyl carboxamide functionality can be installed through:

- Direct amidation with 3-methoxybenzylamine using coupling reagents (e.g., PyBOP, HATU)

- Conversion to an activated ester or acid chloride followed by reaction with 3-methoxybenzylamine

- Lewis acid-catalyzed direct amidation as described in Section 5

The procedure would typically involve treating the triazole carboxylic acid with a coupling reagent and 3-methoxybenzylamine in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., DMF, DCM).

Purification Strategies

Purification of the final product and intermediates represents a critical aspect of the synthetic process. Based on procedures reported for similar compounds, the following purification strategies are commonly employed:

- Column chromatography using appropriate solvent systems (typically ethyl acetate/hexanes or DCM/methanol gradients)

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate/hexanes)

- Trituration with ethers to remove impurities

- Preparative HPLC for high-purity requirements

These methods can be applied sequentially to achieve the desired level of purity for the final product.

Characterization and Analytical Methods

Spectroscopic Analysis

Comprehensive characterization of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is essential for confirming its structure and purity. Table 3 presents the expected spectroscopic characteristics based on data from similar triazole derivatives.

| Analytical Method | Expected Characteristics | Notes |

|---|---|---|

| ¹H NMR | 7.0-7.4 ppm (aromatic protons) 5.4-5.6 ppm (benzyl CH₂) 3.7-3.8 ppm (methoxy CH₃) 2.5-2.7 ppm (ethyl CH₂) 1.2-1.3 ppm (ethyl CH₃) |

Performed in DMSO-d₆ or CDCl₃ |

| ¹³C NMR | 160-165 ppm (carboxamide C=O) 150-155 ppm (triazole C-5) 135-145 ppm (triazole C-4) 115-140 ppm (aromatic carbons) 55-60 ppm (methoxy CH₃) 40-45 ppm (benzyl CH₂) 25-30 ppm (ethyl CH₂) 10-15 ppm (ethyl CH₃) |

Performed in DMSO-d₆ or CDCl₃ |

| HRMS | [M+H]⁺ calculated for C₁₉H₂₂N₅O₂: 352.1768 | High-resolution required for accurate mass determination |

| FT-IR | 3300-3400 cm⁻¹ (N-H stretch) 1650-1670 cm⁻¹ (C=O stretch) 1550-1570 cm⁻¹ (triazole C=N) 1230-1250 cm⁻¹ (C-O stretch) |

KBr pellet or ATR technique |

Chromatographic Methods

Chromatographic techniques play a crucial role in both monitoring the reaction progress and assessing the purity of the final product:

- Thin-Layer Chromatography (TLC): Typically performed using silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol)

- High-Performance Liquid Chromatography (HPLC): Reversed-phase C18 columns with acetonitrile/water (containing 0.1% TFA) as mobile phase

- Ultra-Performance Liquid Chromatography (UPLC): For rapid analysis with higher resolution

These techniques can be coupled with mass spectrometry for more detailed structural information.

Crystallographic Analysis

X-ray crystallography provides definitive structural information for triazole derivatives. If suitable crystals can be grown (typically by slow evaporation from appropriate solvent systems), crystallographic analysis can confirm:

- Bond lengths and angles

- Absolute configuration

- Hydrogen bonding patterns

- Molecular packing in the solid state

These data are invaluable for understanding structure-activity relationships when the compound is evaluated for biological activity.

Scalability and Process Considerations

Scale-Up Challenges

Scaling up the synthesis of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide from laboratory to pilot or industrial scale presents several challenges:

- Heat transfer issues in exothermic reactions

- Mass transfer limitations in heterogeneous reactions

- Safety concerns with azide-containing reagents

- Purification challenges at larger scales

These challenges must be addressed through careful process optimization and engineering controls.

Continuous Flow Processing

Continuous flow chemistry offers significant advantages for scaling up triazole synthesis:

- Improved heat transfer due to high surface-to-volume ratio

- Enhanced safety through small reaction volumes

- Better control of reaction parameters

- Potential for automation and process integration

For the CuAAC approach in particular, flow chemistry can mitigate the exothermicity of the cycloaddition reaction and reduce the risk associated with handling azides at large scale.

Economic and Environmental Assessment

The economic and environmental impact of different synthetic approaches must be carefully evaluated when considering industrial-scale production:

- Atom economy and E-factor (waste generated per unit of product)

- Use of hazardous reagents or solvents

- Energy requirements for heating, cooling, and purification

- Catalyst recovery and recycling potential

- Overall process cost and sustainability

Based on these criteria, the base-mediated cyclization approach may offer advantages for larger-scale production, particularly if the reaction can be optimized to minimize waste generation and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Scientific Research Applications

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Research: The compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.

Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability.

Mechanism of Action

The mechanism of action of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active site of certain enzymes, blocking their activity and thereby inhibiting the biochemical pathways they regulate.

Signal Transduction Pathways: It can interfere with signal transduction pathways by binding to receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous triazole-carboxamide derivatives, focusing on substituent effects, biological activity, and molecular properties.

Structural and Functional Group Variations

Physicochemical and Pharmacokinetic Properties

Key molecular properties influencing bioavailability (e.g., polar surface area, rotatable bonds) are critical for drug candidates :

- Target Compound :

- Molecular Weight : ~380 g/mol (estimated).

- Polar Surface Area (PSA) : ~90 Ų (methoxy and carboxamide contribute).

- Rotatable Bonds : ~6 (flexible benzyl and ethylphenyl groups).

- Comparison :

- Compounds with halogenated benzyl groups (e.g., 3-chloro/4-fluoro) exhibit higher lipophilicity (clogP > 3.5) but reduced solubility.

- Methoxy substituents (e.g., 3-methoxybenzyl) balance lipophilicity and polarity, as seen in BuChE inhibitors .

- Bulky substituents (e.g., 4-ethylphenyl) may reduce metabolic clearance compared to smaller groups like methyl .

Research Findings and Implications

- Metabolism : Bulky substituents may reduce phase I metabolism rates, as seen in CAI (), though glucuronidation remains a likely clearance pathway.

- Design Recommendations: Replace the ethyl group with fluorinated analogs to enhance metabolic stability. Introduce hydrogen-bond donors (e.g., hydroxyl) to improve solubility without compromising target binding .

Biological Activity

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, characterized by its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. The unique structure of this triazole derivative enhances its pharmacological properties.

- Molecular Formula : C19H21N5O2

- Molecular Weight : 351.41 g/mol

- IUPAC Name : 5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

- CAS Number : 1291836-34-4

The biological activity of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The triazole ring plays a crucial role in modulating enzyme activities and cellular signaling processes, which can lead to therapeutic effects against various diseases.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant activity against both bacterial and fungal strains. The compound's mechanism may involve the inhibition of cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

This compound has shown promising results in anticancer studies. It is believed to exert its effects by inhibiting key enzymes involved in cancer cell proliferation. Specifically, studies have indicated that similar triazole derivatives inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,3-triazole | Structure | Exhibits antimicrobial properties |

| 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole | Structure | Known for anticancer activity |

| 5-(4-chlorophenyl)-1H-1,2,4-triazolidine | Structure | Exhibits antifungal properties |

The unique substitutions in 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide enhance its solubility and bioavailability compared to other triazoles.

Study on Anticancer Activity

A study published in PeerJ evaluated various synthesized triazole compounds for their anticancer potential. Among the tested compounds, those structurally similar to 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole showed significant antiproliferative activity against MCF-7 and HCT116 cell lines with IC50 values ranging from 1.1 μM to 2.6 μM .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of triazoles were tested against Escherichia coli and Staphylococcus aureus. It was found that certain structural modifications led to enhanced activity against these pathogens .

Q & A

Q. What is the chemical structure and synthesis route for 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

The compound features a 1,2,3-triazole core substituted at the 4-position with a carboxamide group linked to a 3-methoxybenzyl moiety and at the 5-position with an amino group attached to a 4-ethylphenyl ring. A typical synthesis involves:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by selective functionalization of the 4- and 5-positions .

- Step 2 : Condensation of intermediates (e.g., 4-ethylphenyl isocyanate with a preformed triazole-carboxylic acid derivative) under anhydrous conditions .

- Purification : Column chromatography (hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures .

Q. What is the proposed mechanism of action for this compound in biochemical studies?

The compound is hypothesized to act as a selective enzyme inhibitor, similar to structurally related triazole carboxamides. For example, analogs inhibit cyclooxygenase-2 (COX-2) by binding to the active site via hydrogen bonding with the carboxamide group and hydrophobic interactions with the aryl substituents . Confirmation requires:

- Enzyme assays (e.g., COX-2 inhibition using fluorescence-based kits).

- Molecular docking (PDB: 5KIR) to validate binding poses .

Q. What analytical methods are used to characterize this compound?

- Structural confirmation : H/C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and HRMS (calculated [M+H]: 380.1612) .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase, >95% purity threshold) .

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and poor in vivo pharmacokinetics?

Issue : Low aqueous solubility (common in triazole derivatives) limits bioavailability . Methodological solutions :

- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) while monitoring LogP via computational tools (e.g., SwissADME) .

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility without structural modification .

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and correlate with Veber’s parameters (rotatable bonds ≤10, polar surface area ≤140 Ų) .

Q. How to design experiments to elucidate structure-activity relationships (SAR) for this compound?

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing 3-methoxybenzyl with 2-fluorobenzyl) and test COX-2/COX-1 selectivity .

- Biophysical assays : Surface plasmon resonance (SPR) to quantify binding kinetics (, /).

- Crystallographic analysis : Co-crystallize with target enzymes (e.g., COX-2) using SHELX suite for refinement .

Q. What strategies mitigate challenges in synthetic yield and scalability?

- Optimization : Screen catalysts (e.g., CuI vs. Ru-based catalysts for CuAAC) and solvents (DMF vs. THF) to improve cycloaddition efficiency .

- Scale-up : Transition from batch to flow chemistry for azide formation (safer handling of intermediates) .

Data Interpretation and Contradictions

Q. How to address discrepancies between computational docking and experimental enzyme inhibition data?

- Re-evaluate docking parameters : Use induced-fit docking (IFD) instead of rigid docking to account for protein flexibility .

- Validate with mutagenesis : Create COX-2 mutants (e.g., Arg120Ala) to test hydrogen bonding contributions .

Q. Why might crystallographic data conflict with solution-phase NMR structural assignments?

- Dynamic effects : Solution NMR captures conformational flexibility, while X-ray structures represent a single crystal lattice conformation. Use H-H NOESY to identify dominant solution conformers .

Methodological Tables

Q. Table 1. Key Molecular Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | CHNO | PubChem |

| Molecular Weight | 380.41 g/mol | HRMS |

| LogP (Predicted) | 3.2 | SwissADME |

| Aqueous Solubility | 12 µM (pH 7.4) | Shake-flask assay |

Q. Table 2. Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low CuAAC yield | Use CuI/TPPTS catalyst system | |

| Carboxamide hydrolysis | Anhydrous DMF, 0°C conditions |

Future Research Directions

- Target expansion : Screen against emerging targets (e.g., Wnt/β-catenin pathway) using high-content imaging .

- Prodrug development : Mask the carboxamide as an ester to improve membrane permeability .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.